Tert-butyl 4-amino-4-phenylbutanoate
Description
Tert-butyl 4-amino-4-phenylbutanoate is a tert-butyl ester derivative featuring an amino group and a phenyl substituent on the butanoate chain. The tert-butyl group is known to enhance steric protection and stability, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and polymer synthesis .
Properties
IUPAC Name |
tert-butyl 4-amino-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUZCBRONWTBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 4-Phenyl-1-Butanol to 4-Phenylbutyric Acid
The oxidation of 4-phenyl-1-butanol to 4-phenylbutyric acid serves as a foundational step. A patent by US20170342018A1 details an optimized oxidation protocol using sodium chlorite (NaClO₂), a nitroxyl radical catalyst (e.g., TEMPO), and sodium hypochlorite (NaOCl) in a phosphate-buffered acetonitrile-water system.
Reaction Conditions :
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Catalyst : TEMPO (0.07 equiv)
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Oxidants : NaClO₂ (1.7 equiv), NaOCl (0.02 equiv)
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Solvent : Acetonitrile/water (1:2 v/v)
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Temperature : 10–40°C
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Yield : >99% purity after acidification and crystallization.
This method avoids hazardous chromium-based oxidants, aligning with green chemistry principles. The resulting 4-phenylbutyric acid is precipitated by adjusting the pH to 3 with HCl, achieving minimal byproduct formation.
Introduction of the Amino Group via Nitrosation-Reduction
Building on techniques from CN102924305A, the 4-position of 4-phenylbutyric acid undergoes nitrosation followed by reduction.
Nitrosation :
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Reagent : Sodium nitrite (NaNO₂, 10–40% w/w) in acidic medium (HCl)
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Conditions : 0–5°C, nitrogen atmosphere
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Intermediate : 4-Nitroso-4-phenylbutanoic acid
Reduction :
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Reagent : Sodium sulfite (Na₂SO₃, 2.4 equiv)
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Conditions : 15–30°C, aqueous phase
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Outcome : Reduction of nitroso to amine yields 4-amino-4-phenylbutanoic acid.
Critical Note : Steric hindrance at the quaternary carbon necessitates prolonged reaction times (24–48 hours) for complete conversion.
Esterification with Tert-Butanol
The final step involves converting 4-amino-4-phenylbutanoic acid to its tert-butyl ester. A two-step protocol is recommended:
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Acid Chloride Formation :
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Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
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Conditions : Reflux in anhydrous dichloromethane (DCM), 2–4 hours
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Product : 4-Amino-4-phenylbutanoyl chloride
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Esterification :
Direct Reductive Amination of 4-Phenyl-2-Butanone
Reductive Amination Strategy
This route bypasses oxidation steps by employing 4-phenyl-2-butanone as a precursor.
Reaction Scheme :
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Ketone Synthesis : 4-Phenyl-2-butanone is prepared via Friedel-Crafts acylation of benzene with butyryl chloride.
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Reductive Amination :
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Reagents : Ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN)
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Solvent : Methanol, 24 hours at 60°C
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Product : 4-Amino-4-phenylbutan-2-ol
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Oxidation to Acid :
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Reagent : Jones reagent (CrO₃/H₂SO₄)
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Conditions : 0°C → reflux, 6 hours
Esterification : Follows the same protocol as Section 1.3.
Comparative Analysis
| Parameter | Oxidation-Amination-Esterification | Reductive Amination |
|---|---|---|
| Steps | 3 | 3 |
| Overall Yield | 65–70% | 50–60% |
| Hazardous Reagents | NaClO₂, NaOCl | CrO₃ |
| Scalability | Industrial (kg-scale) | Lab-scale |
The oxidation route offers higher yields and scalability but requires careful handling of oxidants. Reductive amination avoids nitroso intermediates but faces challenges in stereochemical control.
Solid-Phase Synthesis for High-Purity Output
Merrifield Resin-Based Approach
Adapting methodologies from PMC6650317, a solid-phase synthesis ensures regioselective amination:
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Resin Functionalization :
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Resin : Chloromethylated polystyrene
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Anchor : 4-Phenylbutyric acid (via DCC coupling)
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Amination :
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Reagent : Ammonia gas, 50 psi, 12 hours
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Deprotection : Trifluoroacetic acid (TFA)/DCM (1:1)
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Cleavage and Esterification :
Advantages :
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Eliminates intermediate purifications.
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Ideal for parallel synthesis of analogs.
Industrial-Scale Continuous Flow Synthesis
Microreactor Technology
A patent-inspired continuous flow system enhances safety and efficiency:
Reactor Setup :
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Oxidation Module : TEMPO/NaClO₂ in acetonitrile-phosphate buffer (residence time: 10 min).
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Amination Module : NaNO₂/HCl → Na₂SO₃ reduction (residence time: 20 min).
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Esterification Module : Acid chloride + tert-butanol (residence time: 5 min).
Output :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Tert-butyl 4-amino-4-phenylbutanoate serves as a building block for synthesizing more complex molecules. It is also utilized as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds effectively.
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and as a substrate for studying enzyme kinetics. Its unique structure allows it to interact with various biological targets, influencing metabolic pathways.
Medicine
The compound has potential therapeutic applications, particularly in the following areas:
- Anti-inflammatory and Analgesic Properties : Studies indicate significant effects in pain management and treatment of inflammatory diseases.
- Neuroprotective Effects : Emerging evidence suggests that it may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
- Metabolic Pathway Interaction : It influences enzyme activity related to amino acid metabolism and neurotransmitter synthesis, indicating potential roles in metabolic disorders.
Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential application in developing therapies for conditions like Alzheimer's disease.
Case Study 2: Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory properties by modulating cytokine release in immune cells, indicating its utility in treating chronic inflammatory conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. The hydrochloride form enhances solubility and bioavailability during pharmacological studies, while its lipophilic nature facilitates crossing cellular membranes critical for therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tert-butyl 4-amino-4-phenylbutanoate with structurally related tert-butyl esters based on molecular features and inferred reactivity:
Molecular weights marked with an asterisk () are calculated due to lack of direct experimental data.
Research Findings and Limitations
Key Inferences from Evidence
- Reactivity Trends: Amino-substituted tert-butyl esters are less reactive toward nucleophiles compared to brominated or isocyanated analogs, which require stricter handling protocols .
Contradictions and Uncertainties
- This discrepancy underscores the need for compound-specific safety assessments.
Biological Activity
Tert-butyl 4-amino-4-phenylbutanoate, an amino acid derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 235.33 g/mol. Its structure features a tert-butyl group attached to a butanoate backbone, which is further substituted with an amino group and a phenyl group. This unique arrangement enhances its lipophilicity and biological activity, making it a valuable compound in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
- Enzymatic Interactions : The compound can undergo hydrolysis to release the active amino acid, which may interact with enzymes and receptors in the body, modulating various biochemical pathways.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives that may exhibit distinct biological activities.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, suggesting that this compound could be beneficial in treating neurodegenerative diseases.
- Antihypertensive Properties : Analogous compounds have been linked to the inhibition of plasma renin activity, indicating potential applications in managing arterial hypertension .
- Cellular Signaling : Amino acid derivatives like this compound may influence metabolic pathways and cellular signaling processes, contributing to their therapeutic effects.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
These findings highlight the potential for this compound to exhibit similar protective effects across various biological contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 4-amino-4-phenylbutanoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling 4-amino-4-phenylbutanoic acid with tert-butyl groups via carbamate or esterification protocols. Key steps include:
- Activation of the carboxyl group : Use reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate tert-butyl ester formation .
- Protection of the amine group : Employ Boc (tert-butoxycarbonyl) protection to prevent unwanted side reactions during synthesis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water) improves purity. Yields >80% are achievable with strict moisture control .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the tert-butyl group (δ ~1.4 ppm for , 28-30 ppm for ) and aromatic protons (δ 6.5-7.5 ppm). Compare with reference spectra of structurally similar esters (e.g., tert-butyl 2-(4-aminophenyl)acetate) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., m/z 207.27 for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Decomposition Risks : Monitor for color changes (yellowing indicates degradation) or precipitation. Perform periodic TLC or HPLC analysis to confirm stability .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites. For example, the tert-butyl group’s steric effects can be quantified to predict regioselectivity in coupling reactions .
- MD Simulations : Simulate solvation effects (e.g., in DMF or THF) to optimize reaction conditions for catalytic processes .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) by acquiring spectra at –40°C to 80°C. For tert-butyl esters, restricted rotation around the ester bond may cause splitting .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous assignments, such as distinguishing NH protons from solvent peaks .
Q. How does the tert-butyl group influence the compound’s interaction with biological targets in drug discovery studies?
- Methodological Answer :
- Steric Shielding : The tert-butyl moiety can block metabolic degradation (e.g., cytochrome P450 enzymes), enhancing pharmacokinetic stability. Validate via in vitro metabolic assays using liver microsomes .
- Binding Affinity Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to compare binding constants of tert-butyl derivatives vs. non-protected analogs .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Employ preparative SFC (supercritical fluid chromatography) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers at scale .
- Asymmetric Catalysis : Optimize chiral ligands (e.g., BINAP or Jacobsen catalysts) in esterification steps to minimize racemization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Impurity Analysis : Use DSC (differential scanning calorimetry) to detect eutectic mixtures or polymorphic forms. Recrystallize from alternative solvents (e.g., acetone/hexane) .
- Computational Validation : Compare predicted melting points (via COSMO-RS or ChemAxon software) with experimental data to identify systematic errors .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
